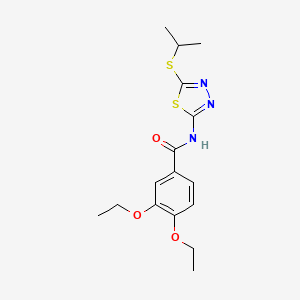

3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4-diethoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-5-21-12-8-7-11(9-13(12)22-6-2)14(20)17-15-18-19-16(24-15)23-10(3)4/h7-10H,5-6H2,1-4H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYXMFZFWBSXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC(C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with appropriate amine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiadiazole ring can be modified using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include the use of organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, pyridine), and specific temperature and pH conditions to optimize the reaction yields .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide lies in medicinal chemistry.

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their proliferation .

- Anticancer Potential : Thiadiazole derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that this compound could induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways . Further research is needed to elucidate these mechanisms and assess efficacy in clinical settings.

Agricultural Applications

The compound has potential applications in agriculture as a pesticide or herbicide.

- Pesticidal Activity : The incorporation of thiadiazole rings is known to enhance the pesticidal properties of compounds. Research has demonstrated that similar compounds can effectively control pests by disrupting their biological functions . The specific efficacy of this compound against agricultural pests remains to be thoroughly investigated.

Material Science

In material science, the unique properties of thiadiazoles can be harnessed for developing novel materials.

- Polymer Chemistry : Thiadiazole derivatives can serve as monomers or additives in polymer synthesis. Their incorporation into polymer matrices may enhance thermal stability and mechanical properties. Research into the use of such compounds in creating advanced materials for electronics or coatings is ongoing .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of new pesticide formulations containing thiadiazole derivatives, it was found that these formulations significantly reduced pest populations without adversely affecting beneficial insects. This suggests a promising avenue for sustainable agricultural practices using such compounds.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. The antibacterial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The diethoxy groups at positions 3 and 4 of the benzamide differentiate this compound from analogs with simpler substituents:

- Methoxy vs. Diethoxy : Compounds like 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide () exhibit reduced steric bulk compared to the diethoxy variant. The diethoxy groups likely enhance lipophilicity and metabolic stability due to decreased susceptibility to oxidative demethylation .

- Halogenated Derivatives: Chloro (e.g., 4b, 4c) and fluoro (e.g., 4d–4f) analogs () show distinct electronic effects.

Thiadiazole Ring Modifications

The isopropylthio group at position 5 of the thiadiazole ring is critical:

- Methyl vs. Isopropylthio : 3,4-Diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide () has a smaller methyl group, reducing steric hindrance and lipophilicity. The isopropylthio substituent likely improves membrane permeability and prolongs half-life due to increased hydrophobicity .

- Longer Alkyl Chains : N-(5-(3-(Methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives () demonstrate that extended thioether chains enhance antimicrobial activity but may reduce target specificity .

Physicochemical Properties

- Molecular Weight : At ~307–335 g/mol (estimated for the target compound), it falls within the range of bioactive thiadiazoles (e.g., 287–307 g/mol for analogs in –12). Higher molecular weight may influence bioavailability .

- Spectroscopic Profiles : The diethoxy groups would generate distinct ¹H NMR signals (e.g., δ 1.3–1.5 ppm for ethoxy CH₃ and δ 3.8–4.2 ppm for OCH₂), differing from methoxy (δ ~3.8 ppm) or halogenated analogs (e.g., chloro: δ 7.2–7.8 ppm aromatic shifts) .

Antimicrobial Activity

- Thioether-Containing Derivatives : Compounds with methylthio or propylthio groups () show potent activity against Bacillus anthracis and Staphylococcus aureus. The isopropylthio group in the target compound may similarly disrupt bacterial membranes or enzyme function .

- Diethoxy Substitution: No direct data exist, but methoxy analogs (e.g., 4j, 4k in ) exhibit moderate 15-LOX-1 inhibition (26–28%), suggesting diethoxy variants might enhance antioxidant or anti-inflammatory effects .

Cytotoxicity and Anticancer Potential

Enzymatic Inhibition

- Docking Studies: Analogs like 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide () show strong binding to acetylcholinesterase, suggesting the target compound’s thiadiazole-amide scaffold may similarly interact with enzyme active sites .

Comparative Data Table

Biological Activity

3,4-Diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological properties, including anticancer effects, antimicrobial activities, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a thiadiazole moiety and ethoxy substituents. Its molecular formula can be represented as C13H18N2O2S2. The presence of the thiadiazole ring is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- In Vitro Studies : A series of derivatives were synthesized and tested against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Compounds showed significant inhibition of cell proliferation with IC50 values indicating potency in the low micromolar range. Notably, certain derivatives demonstrated enhanced apoptotic activity in HeLa cells through flow cytometry analysis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Apoptosis induction |

| 5g | HeLa | 0.73 | Apoptosis induction |

| 5k | HeLa | 0.95 | Apoptosis induction |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar thiadiazole derivatives exhibit significant antimicrobial effects against various pathogens:

- Antimicrobial Testing : Compounds derived from thiadiazoles were evaluated against bacteria and fungi. The results indicated that certain derivatives had a broad spectrum of activity, particularly against Gram-positive bacteria and fungi like Candida albicans.

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| 10a | Staphylococcus aureus | 15 |

| 10b | Escherichia coli | 12 |

| 10c | Candida albicans | 18 |

Mechanistic Insights

The mechanism of action for the anticancer activity involves targeting specific pathways such as the EGFR/HER-2 signaling pathways. In vitro assays confirmed that compounds could inhibit kinase activity selectively, leading to reduced cell proliferation in cancerous cells while sparing normal cells .

Case Studies

- Case Study on Breast Cancer : A derivative of the compound was tested in vivo using a xenograft model of breast cancer. The results demonstrated significant tumor reduction with minimal toxicity to surrounding tissues .

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of thiadiazole derivatives, one compound exhibited a strong inhibitory effect on Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.